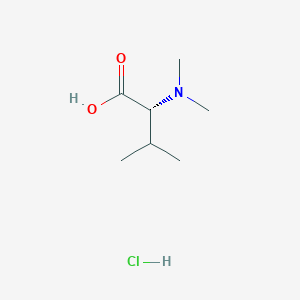

N,N-Dimethyl-D-valine HCl

Description

N,N-Dimethyl-D-valine hydrochloride (CAS: 899900-52-8) is a chiral amino acid derivative where two methyl groups are attached to the nitrogen atom of D-valine. Its molecular formula is C₇H₁₅NO₂·HCl, with a molecular weight of 145.2 g/mol . This modification enhances its lipophilicity compared to non-methylated valine, making it valuable in peptide synthesis and biochemical research.

Properties

IUPAC Name |

(2R)-2-(dimethylamino)-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)6(7(9)10)8(3)4;/h5-6H,1-4H3,(H,9,10);1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYWZWKVXHNDDW-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Eschweiler-Clarke reaction is the most widely documented method for synthesizing N,N-dimethyl amino acids. This one-pot procedure utilizes formaldehyde (CH₂O) as the methylating agent and formic acid (HCOOH) as both a solvent and reducing agent. For N,N-Dimethyl-D-valine HCl, the process involves:

-

Imine Formation : D-valine reacts with formaldehyde to generate a Schiff base intermediate.

-

Reduction : Formic acid donates a hydride, reducing the imine to a tertiary amine while releasing CO₂.

-

Acidification : Hydrochloric acid is added to precipitate the hydrochloride salt.

-

Molar Ratios : 2:1 formaldehyde-to-amine ratio to ensure complete dimethylation.

-

Temperature : Reflux at 80–100°C for 6–12 hours.

-

Solvent : Aqueous formic acid (85–90% concentration).

Reductive Alkylation with Dimethylating Agents

Methodology

This two-step approach involves:

-

Methylation : Treating D-valine with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in basic conditions (e.g., NaOH/K₂CO₃).

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) stabilizes the intermediate imine.

-

Stoichiometry : 2.2 equivalents of methylating agent per amine group.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Temperature : 0–25°C to prevent quaternary ammonium salt formation.

Outcomes

-

Yield : 60–75%, lower than Eschweiler-Clarke due to competing over-alkylation.

-

Purity : Requires chromatography to remove excess reagents.

Industrial Relevance : Less favored due to toxicity of methylating agents and higher costs.

Resolution of Racemic N,N-Dimethylvaline

Diastereomeric Salt Formation

Racemic N,N-dimethylvaline is resolved using chiral acids (e.g., L-dibenzoyl tartaric acid (L-DBTA)):

-

Salt Crystallization : L-DBTA preferentially complexes with the D-enantiomer in acetone/water.

-

Acid-Base Extraction : Isolated diastereomers are treated with HCl to recover N,N-Dimethyl-D-valine HCl.

-

Resolution Efficiency : 90–95% ee after a single crystallization.

-

Yield : 65–72% from racemic starting material.

Applications : Preferred for high-purity pharmaceutical intermediates.

Enzymatic Methylation

Biocatalytic Approaches

Recent advances employ methyltransferases (e.g., SAM-dependent enzymes) to transfer methyl groups to D-valine.

Benefits :

-

Stereospecificity eliminates racemization risks.

-

Aqueous, eco-friendly conditions.

Challenges :

-

Low volumetric productivity (20–30% yield in lab-scale trials).

-

High enzyme costs limit industrial use.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (% ee) | Scalability | Cost |

|---|---|---|---|---|

| Eschweiler-Clarke | 70–85 | >99 | High | Low |

| Reductive Alkylation | 60–75 | 95–98 | Moderate | High |

| Resolution | 65–72 | 90–95 | High | Medium |

| Enzymatic | 20–30 | >99 | Low | Very High |

Industrial-Scale Synthesis: Case Study from Patent CN102070473B

A patented route optimizes the Eschweiler-Clarke reaction for D-valine derivatives:

-

D-Valine Synthesis : Isobutyraldehyde → 2-amino-3-methylbutyronitrile → catalytic hydrolysis → D-valine (72% yield, 99.2% ee).

-

Dimethylation : D-valine + formaldehyde/formic acid → N,N-Dimethyl-D-valine (85% yield).

-

Salt Formation : HCl treatment yields the hydrochloride salt.

Key Innovations :

-

Ketone Catalysts (e.g., 2-butanone) accelerate hydrolysis without racemization.

-

Cationic Exchange Resins streamline purification.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-D-valine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: N,N-Dimethyl-D-valine hydrochloride can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

N,N-Dimethyl-D-valine hydrochloride is primarily recognized for its role in pharmaceutical development. It serves as a building block in the synthesis of bioactive compounds, particularly in the creation of peptide-based drugs that target specific biological pathways. The compound enhances the stability and bioactivity of peptides, making it valuable in drug formulation processes.

Key Pharmaceutical Uses:

- Peptide Synthesis: Utilized as a key component in synthesizing various peptides, contributing to the development of therapeutic agents .

- Drug Development: Plays a crucial role in formulating drugs that exhibit fewer side effects and improved efficacy by targeting specific metabolic pathways .

Biochemical Research

In biochemical studies, N,N-dimethyl-D-valine hydrochloride is employed to investigate protein interactions and enzyme activities. This research provides insights into metabolic processes and potential therapeutic targets.

Research Insights:

- It aids in understanding the mechanisms of enzyme action and protein folding, which are critical for developing new therapeutic strategies .

- The compound is also used to explore amino acid properties and their derivatives, contributing to advancements in nutrition and dietary supplements .

Cosmetic Applications

Recent studies have explored the use of N,N-dimethyl-D-valine hydrochloride in cosmetic formulations. Its potential to improve skin hydration and elasticity makes it an attractive ingredient for skincare products.

Cosmetic Benefits:

- Enhances skin moisture retention.

- Potentially improves skin elasticity, making it a candidate for anti-aging products .

Case Studies

Several case studies illustrate the practical applications of N,N-dimethyl-D-valine hydrochloride across different fields:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-D-valine hydrochloride involves its interaction with specific molecular targets. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner. This interaction can influence various biochemical pathways, including those involved in amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N-Dimethyl-D-valine HCl with key analogues:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |

|---|---|---|---|---|---|

| N,N-Dimethyl-D-valine HCl | 899900-52-8 | C₇H₁₅NO₂·HCl | 145.2 | D-Valine backbone with N,N-dimethylation | Peptide modification, drug research |

| N-Methyl-D-valine HCl | 210830-32-3 | C₆H₁₃NO₂·HCl | 167.63 | D-Valine with single N-methyl group | Enzyme studies, chiral building block |

| N,N-Dimethylglycine HCl | 2491-06-7 | C₄H₉NO₂·HCl | 139.6 | Glycine backbone with N,N-dimethylation | Antioxidant research, metabolic assays |

| D-Valine Methyl Ester HCl | - | C₆H₁₃NO₂·HCl | ~167.6 | D-Valine esterified with methyl group | Transient peptide protection |

| 2-Chloro-N,N-dimethylethylamine HCl | 7745-94-0 | C₄H₁₁ClN·HCl | 192.09 | Chlorinated ethylamine with dimethylation | Pharmaceutical intermediate, coupling agent |

Key Observations :

- Lipophilicity: N,N-Dimethyl-D-valine HCl exhibits higher lipophilicity than N-methylated or non-methylated derivatives due to the two methyl groups, enhancing its utility in lipid bilayer penetration .

- Steric Effects : The bulkier dimethyl group in N,N-Dimethyl-D-valine HCl may hinder enzyme binding compared to N,N-Dimethylglycine HCl, which has a smaller glycine backbone .

- Stability : Methyl esters (e.g., D-Valine Methyl Ester HCl) are prone to hydrolysis under basic conditions, whereas N,N-dimethylated compounds are more stable .

N,N-Dimethyl-D-valine HCl

- Peptide Synthesis : Used to modify peptide backbones, improving resistance to proteolytic degradation. For example, dimethylation at the N-terminal can block undesired metabolic pathways in drug candidates .

- Chiral Resolution : Its D-configuration makes it a critical chiral auxiliary in asymmetric synthesis .

N-Methyl-D-valine HCl

- Enzyme Substrate Specificity: Studies show that mono-methylation reduces steric hindrance compared to dimethylated analogues, allowing better interaction with valine-specific enzymes .

N,N-Dimethylglycine HCl

- Antioxidant Properties: Acts as a methyl donor in metabolic pathways, mitigating oxidative stress in cellular models .

2-Chloro-N,N-dimethylethylamine HCl

- Pharmaceutical Intermediate : Used in synthesizing quaternary ammonium compounds and as a coupling agent in peptide chemistry .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural characterization and purity analysis of N,N-Dimethyl-D-valine HCl?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the dimethylation pattern and stereochemistry (D-valine configuration). For related compounds like N,N-Dimethylglycine HCl, -NMR typically shows singlet peaks for dimethyl groups (~2.3 ppm) and a carboxylic acid proton (~12 ppm) .

- High-Performance Thin-Layer Chromatography (HPTLC) : Employ HPTLC with UV detection for purity assessment. For example, recovery studies of similar hydrochlorides (e.g., nebivolol HCl) achieved >98% accuracy using silica gel plates and methanol:ammonia mobile phases .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) can confirm molecular weight. N,N-Dimethylglycine HCl has a molecular ion peak at m/z 139.6 (M+H) .

Q. How should researchers optimize synthetic routes for N,N-Dimethyl-D-valine HCl to ensure high enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use D-valine as the starting material to retain stereochemistry. Protect the amino group with Boc (tert-butoxycarbonyl) before dimethylation, as seen in peptide synthesis protocols for related compounds .

- Reaction Monitoring : Track reaction progress via TLC (R ~0.5 in ethyl acetate:methanol 3:1) and quantify intermediates using HPLC with a chiral column (e.g., Chiralpak AD-H) .

- Purification : Recrystallize the hydrochloride salt from ethanol/water mixtures to remove unreacted dimethylamine .

Q. What are the critical storage conditions for maintaining the stability of N,N-Dimethyl-D-valine HCl in laboratory settings?

- Methodological Answer :

- Storage : Store at room temperature in vacuum-sealed containers to prevent hygroscopic degradation. Avoid exposure to light and moisture, as dimethylated amino acid hydrochlorides are prone to hydrolysis and oxidation .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. For N,N-Dimethylglycine HCl, purity remained >98% under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for N,N-Dimethyl-D-valine HCl across different solvent systems?

- Methodological Answer :

- Solubility Profiling : Use a shake-flask method with solvents like water, ethanol, and DMF. For example, N,N-Dimethylglycine HCl has solubility >200 mg/mL in water but <50 mg/mL in ethanol .

- Data Reconciliation : Apply ANOVA to identify statistically significant variations (e.g., pH-dependent solubility in 0.1 N HCl vs. phosphate buffers) .

- Molecular Dynamics Simulations : Model solvent interactions to explain discrepancies, such as hydrogen bonding with polar aprotic solvents like DMF .

Q. What strategies are effective for incorporating N,N-Dimethyl-D-valine HCl into sustained-release formulations while maintaining bioactivity?

- Methodological Answer :

- Matrix Design : Use floating mini-tablet formulations with polymers like HPMC K4M. For ranitidine HCl, this achieved 85% sustained release over 12 hours in 0.1 N HCl .

- In Vitro-In Vivo Correlation (IVIVC) : Validate release kinetics using USP Type II dissolution apparatus and compare with pharmacokinetic data from rodent models .

- Stability in Biomatrices : Test compatibility with excipients (e.g., magnesium stearate) via DSC (melting point ~200°C for intact compound) .

Q. How can researchers address discrepancies in reported biological activity of N,N-Dimethyl-D-valine HCl derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify the valine side chain (e.g., branching, methylation) and assess bioactivity in cell-based assays .

- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines, focusing on variables such as assay type (e.g., enzyme inhibition vs. receptor binding) .

- Controlled Replication : Repeat key experiments under standardized conditions (e.g., pH 7.4 PBS, 37°C) to isolate confounding factors .

Key Research Considerations

- Stereochemical Integrity : Always verify the D-configuration of valine via polarimetry ([α] +8.5° for D-valine derivatives) .

- Toxicological Screening : Assess dimethylamine byproducts (potential nephrotoxins) using LC-MS/MS in preclinical studies .

- Interdisciplinary Collaboration : Partner with computational chemists to model drug-polymer interactions in formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.